5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene
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Overview
Description
5-[(Bicyclo[221]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene typically involves multiple steps, starting from readily available precursors. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or chromatography to isolate the pure product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(Triethoxysilyl)-2-norbornene
- 5-(Triethoxysilyl)bicyclo[2.2.1]hept-2-ene
Uniqueness
5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene is unique due to its specific bicyclic structure and the presence of an ether linkage. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
894078-21-8 |
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Molecular Formula |
C17H24O |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
8-(2-bicyclo[2.2.1]hept-5-enyloxy)tricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C17H24O/c1-2-13-12-8-15(14(13)3-1)17(9-12)18-16-7-10-4-5-11(16)6-10/h4-5,10-17H,1-3,6-9H2 |
InChI Key |
BSSPNAGSGDUUPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3OC4CC5CC4C=C5 |
Origin of Product |
United States |
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